4-Bromopyridine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-bromopyridine hydrochloride involves integrated operations to simplify the preparation process. For instance, a study demonstrated a one-flow operation where desalting with a base, separation of the aqueous layer, and a subsequent halogen-lithium exchange reaction were combined into a single flow reaction, resulting in higher yields and efficiency compared to conventional methods (Soutome et al., 2023).
Molecular Structure Analysis
The molecular structure of 4-bromopyridine hydrochloride is characterized by its complex arrangement, which includes various sub-units. Detailed spectroscopic analysis has been used to discuss potential structures, showcasing the compound's versatile framework for chemical synthesis (Feast & Tsibouklis, 1994).
Chemical Reactions and Properties
4-Bromopyridine hydrochloride is known for its reactivity in forming highly functionalized derivatives through processes such as fluoride-promoted, Pd-catalyzed cross-coupling, which is instrumental in synthesizing complex biaryls for use in medicinal chemistry and other fields (McElroy & DeShong, 2003).
Physical Properties Analysis
The hydrochloride salt form of 4-bromopyridine is water-soluble, which significantly influences its physical properties and its behavior in various solvents. This solubility plays a crucial role in its application in synthesis processes, especially in aqueous solutions (Fuoss & Strauss, 1948).
Chemical Properties Analysis
The chemical properties of 4-bromopyridine hydrochloride, such as its ability to undergo self-condensation and participate in complex formation reactions, highlight its utility in creating a wide range of valuable compounds. These reactions are facilitated by its structural characteristics and the presence of the bromine atom, which is a key functional group that allows for further chemical modifications (Feast & Tsibouklis, 1994).
Scientific Research Applications
Synthesis of Pyridine-Based Derivatives : A study by Pierrat, Gros, and Fort (2005) in the Journal of Combinatorial Chemistry demonstrated the use of a 2-chloro-5-bromopyridine scaffold on polystyrene for efficient and selective reactions with organometallic reagents, enabling the synthesis of pyridine-based synthons and chromophores (Pierrat, Gros, & Fort, 2005).
Inducing Chirality in Coordination Networks : Ohno et al. (2016) in Crystal Growth & Design revealed that 4-Brpy induces chirality in magnetic MII-[NbIV(CN)8]4– coordination networks, leading to distinct types of coordination helices (Ohno, Chorazy, Imoto, & Ohkoshi, 2016).
Cross-Coupling of Bromopyridine Derivatives : McElroy and DeShong (2003) in Organic Letters discussed the fluoride-promoted, Pd-catalyzed cross-coupling of bromopyridine derivatives with aryltrialkoxysilanes, which can lead to sterically demanding biaryls (McElroy & DeShong, 2003).
Water-Soluble Conjugated Polymer : Feast and Tsibouklis (1994) in Polymer International identified poly(4-bromopyridine) as a water-soluble, conjugated polymer with complex sub-unit structures, making it a promising material for various applications (Feast & Tsibouklis, 1994).
Inactivation of DDAH by 4-Halopyridines : Johnson et al. (2011) in the Journal of the American Chemical Society showed that a novel 4-halopyridine "warhead" effectively inactivates dimethylarginine dimethylaminohydrolase (DDAH) by stabilizing the pyridinium form and enhancing reactivity (Johnson et al., 2011).
Safety And Hazards
4-Bromopyridine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area
properties
IUPAC Name |
4-bromopyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZMVUQGXAOJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075165 | |
Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine hydrochloride | |
CAS RN |
19524-06-2 | |
Record name | 4-Bromopyridine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19524-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromopyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019524062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19524-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76559 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-bromo-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Bromopyridine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FJ6PZ78KV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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